molecular formula C40H54N8O8 B1266298 Angiotensin IV CAS No. 23025-68-5

Angiotensin IV

Cat. No. B1266298
CAS RN: 23025-68-5
M. Wt: 774.9 g/mol
InChI Key: QSBGWDDCOJYQGY-KOQODJNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angiotensin IV (Ang IV) is a peptide hormone that is part of the renin-angiotensin system (RAS), which regulates blood pressure . It is a naturally occurring substance in the body that causes the narrowing of blood vessels, thereby increasing blood pressure . Ang IV is derived from the precursor molecule angiotensinogen, a serum globulin produced in the liver .


Synthesis Analysis

The synthesis of Angiotensin IV involves several steps. Renin, an aspartyl protease, catalyzes the specific cleavage of angiotensinogen to decapeptide angiotensin I (AI), which is the first and rate-limiting step in the RAS . The biologically inactive AI is then converted by angiotensin-converting enzyme (ACE) to the bioactive octapeptide, angiotensin II (AII) .


Molecular Structure Analysis

The molecular structure of Angiotensin IV is complex and has been the subject of numerous studies . It is an eighth amino acid peptide, which increases blood pressure within a complex regulatory and counterregulatory system .


Chemical Reactions Analysis

Angiotensin IV is involved in several chemical reactions. It is part of the renin-angiotensin system, which regulates blood pressure. Angiotensin I is converted to Angiotensin II, a substance that narrows blood vessels, by the angiotensin-converting enzyme (ACE) .

Scientific Research Applications

Cognitive Enhancement

Ang IV has been reported to improve memory and learning in rats when administered intracerebroventricularly . This hexapeptide and its analogues have shown positive effects on cognition, which have been explored in various experimental models such as Barnes maze, swim mazes, and radial arm mazes . The compound derived from Ang IV, known as compound 10, facilitates the formation of new functional synaptic connections and enhances long-term potentiation (LTP) in hippocampal slices, which is crucial for memory consolidation in animal models of Alzheimer’s disease .

Insulin-Regulated Aminopeptidase (IRAP) Inhibition

Ang IV serves as an inhibitor of IRAP, which is a main target for the peptide’s cognitive effects . Research efforts have focused on transforming the hexapeptide into more drug-like Ang IV peptidemimetics that serve as IRAP inhibitors. This has implications for the development of new therapeutic agents targeting conditions associated with cognitive decline .

Neuroprotection

The neuroprotective properties of Ang IV are linked to its ability to promote memory retention and retrieval. Studies have shown that Ang IV and its analogues, such as Nle-Ang IV and LVV-hemorphin-7, are strong promoters of memory retention and retrieval in rats, suggesting potential therapeutic applications for neurodegenerative diseases .

Peptidemimetic Development

The research on Ang IV has led to the development of small peptidemimetics that inhibit IRAP. These peptidemimetics are designed to mimic the structure and function of Ang IV, providing a platform for the creation of new drugs with improved stability and bioavailability compared to the native peptide .

Ang IV Analogues and Synaptic Function

Ang IV analogues have been studied for their impact on synaptic function. For example, compound 10, derived from Nle-Ang IV, has been shown to facilitate the formation of new functional synaptic connections and amplify memory consolidation, which is particularly relevant in the context of Alzheimer’s disease research .

Mechanism of Action

Angiotensin IV’s mechanism of action is primarily through its vasoconstrictive properties, which increase blood pressure . It also stimulates the release of aldosterone from the adrenal cortex to promote sodium retention by the kidneys . Furthermore, it can dilate arteries and veins, thereby reducing arterial pressure and preload and afterload on the heart .

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye when handling Angiotensin IV . It is also advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Future directions in Angiotensin IV research include further understanding of the molecular mechanisms underlying cardiac arrhythmias, which could lead to improved pharmacological treatment opportunities for patients suffering from cardiac arrhythmias . Additionally, the role of stem cell-based therapies in the cardiovascular system is being explored .

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H54N8O8/c1-5-24(4)34(47-35(50)29(44-37(52)33(41)23(2)3)18-26-13-15-28(49)16-14-26)38(53)45-30(20-27-21-42-22-43-27)39(54)48-17-9-12-32(48)36(51)46-31(40(55)56)19-25-10-7-6-8-11-25/h6-8,10-11,13-16,21-24,29-34,49H,5,9,12,17-20,41H2,1-4H3,(H,42,43)(H,44,52)(H,45,53)(H,46,51)(H,47,50)(H,55,56)/t24-,29-,30-,31-,32-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBGWDDCOJYQGY-KOQODJNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H54N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347717
Record name Angiotensin IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

774.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Angiotensin IV
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001038
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Angiotensin IV

CAS RN

23025-68-5, 12676-15-2
Record name Angiotensin II, des-asp(1)-des-arg(2)-ile(5)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023025685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensin IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Angiotensin IV
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001038
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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